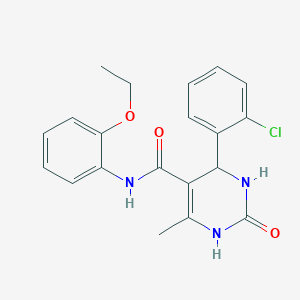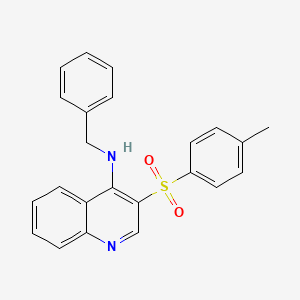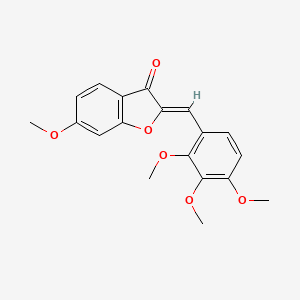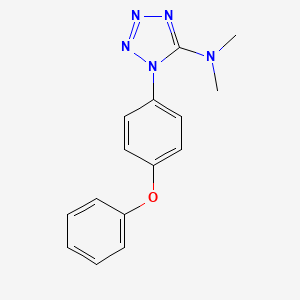![molecular formula C26H18N2O3 B2602025 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide CAS No. 361173-27-5](/img/structure/B2602025.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological and photophysical properties, making them valuable in various scientific and industrial applications .
Mecanismo De Acción
Target of Action
The primary targets of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide Similar compounds have been reported to exhibit antimicrobial activity
Mode of Action
The exact mode of action of This compound Similar compounds have been reported to exhibit antimicrobial activity , suggesting that this compound may interact with microbial cells, leading to their inhibition or destruction
Biochemical Pathways
The biochemical pathways affected by This compound Based on the potential antimicrobial activity of similar compounds , it’s possible that this compound may interfere with essential biochemical pathways in microbial cells, leading to their inhibition or destruction
Result of Action
The molecular and cellular effects of This compound Based on the potential antimicrobial activity of similar compounds , it’s possible that this compound may lead to the inhibition or destruction of microbial cells
Análisis Bioquímico
Biochemical Properties
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit antimicrobial activity against several bacterial and fungal strains .
Cellular Effects
This compound influences cell function by interacting with various cellular processes. It has been found to exhibit anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst, such as a nanocatalyst or metal catalyst, under reflux conditions . The reaction is carried out in a solvent like ethanol or water, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2-carboxylic acid, while reduction may produce benzoxazole-2-ylmethanol .
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its excellent photophysical properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes and sensing materials.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: A simpler derivative with similar biological activities.
Benzimidazole: Another heterocyclic compound with comparable antimicrobial and anticancer properties.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide stands out due to its unique combination of benzoxazole and phenoxybenzamide moieties, which contribute to its enhanced photophysical and biological properties .
Propiedades
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O3/c29-25(18-12-16-22(17-13-18)30-21-6-2-1-3-7-21)27-20-14-10-19(11-15-20)26-28-23-8-4-5-9-24(23)31-26/h1-17H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZRSWJAIZMECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Pyridin-3-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2601942.png)

![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile](/img/structure/B2601947.png)

![2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2601949.png)
![1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2601952.png)


![N-[2-(3-methylthiophen-2-yl)ethyl]-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2601957.png)
![N-(2,4-difluorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2601958.png)
![(S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2601960.png)

![Bicyclo[1.1.1]pentane-1,3-diyldimethanol](/img/structure/B2601964.png)
![methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate](/img/structure/B2601965.png)
